2-(1,3-Benzothiazol-2-yloxy)acetamide
Description
2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as Mefenacet, is a heterocyclic acetamide derivative with the systematic name 2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide. Its molecular formula is C₁₆H₁₄N₂O₂S, and it is primarily recognized as a low-toxicity herbicide with high activity against weeds in rice paddies .
Properties
CAS No. |
111035-13-3 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) |
InChI Key |
CHUDDYYWOUUFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
Synonyms |
Acetamide, 2-(2-benzothiazolyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Benzothiazole core : A fused bicyclic system (benzene + thiazole) contributes to planar rigidity.
- Acetamide linker : The -OCH₂C(O)NH- group bridges the benzothiazole and N-methyl-N-phenyl substituents.
- Dihedral angles : The benzothiazole and phenyl rings form dihedral angles of 51.63° and 60.46° , influencing molecular packing .
- Intermolecular interactions : Weak C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .
Comparison with Structural Analogs
The pharmacological and physicochemical properties of Mefenacet are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Mefenacet and Analogs
Key Observations:
Hybrid structures with piperazine/isoquinoline moieties (e.g., ) exhibit enzyme inhibitory activity, highlighting the role of nitrogen-rich substituents in targeting neurological enzymes.
Crystallographic Insights :
- Mefenacet’s dihedral angles (51.63° and 60.46°) differ from planar derivatives like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, which adopts a more coplanar conformation for π-π stacking in bioactive conformations .
Toxicity and Safety :
- Mefenacet’s low toxicity contrasts with industrial analogs like 2-(1,2-benzisothiazol-3-yloxy)acetamide, which requires stringent safety protocols (GHS hazard classification) .
Synthetic Pathways :
- Common synthesis routes involve nucleophilic substitution (e.g., K₂CO₃-mediated coupling of benzothiazole with acetamide precursors) .
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